molecular formula C8H8ClN B11801119 6-Chloro-2-methyl-3-vinylpyridine

6-Chloro-2-methyl-3-vinylpyridine

Cat. No.: B11801119
M. Wt: 153.61 g/mol
InChI Key: QQTMRFUIVVXSMH-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-vinylpyridine is a heterocyclic organic compound with the molecular formula C8H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a vinyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-vinylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (base or acid).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (hydrogen gas, palladium catalyst), solvents (ethanol, methanol).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-2-methyl-3-vinylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as resins and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-vinylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and vinyl groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-vinylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.

    6-Chloro-2-methylpyridine: Lacks the vinyl group, reducing its potential for polymerization reactions.

    3-Vinylpyridine: Lacks both the chlorine and methyl groups, resulting in different chemical properties.

Uniqueness

6-Chloro-2-methyl-3-vinylpyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chlorine and vinyl groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

6-chloro-3-ethenyl-2-methylpyridine

InChI

InChI=1S/C8H8ClN/c1-3-7-4-5-8(9)10-6(7)2/h3-5H,1H2,2H3

InChI Key

QQTMRFUIVVXSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C=C

Origin of Product

United States

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